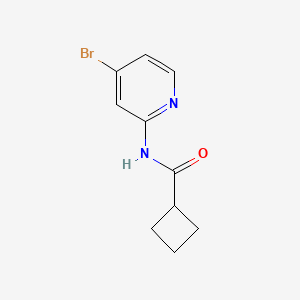

N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide

CAS No.: 1594566-45-6

Cat. No.: VC3109688

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1594566-45-6 |

|---|---|

| Molecular Formula | C10H11BrN2O |

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | N-(4-bromopyridin-2-yl)cyclobutanecarboxamide |

| Standard InChI | InChI=1S/C10H11BrN2O/c11-8-4-5-12-9(6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14) |

| Standard InChI Key | RCDQQGXJDFTQRR-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(=O)NC2=NC=CC(=C2)Br |

| Canonical SMILES | C1CC(C1)C(=O)NC2=NC=CC(=C2)Br |

Introduction

Chemical Structure and Properties

N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide features a 4-bromopyridin-2-yl group connected to a cyclobutanecarboxamide moiety through an amide linkage. This structural arrangement creates a compound with distinctive physicochemical properties that influence its reactivity and biological interactions.

Structural Features

The compound consists of three main structural components:

-

A pyridine ring with a bromine substituent at the 4-position

-

An amide linkage (-NH-CO-)

-

A cyclobutane ring

This configuration provides both rigidity and specific electronic properties that contribute to its biological activity and chemical behavior.

Physical and Chemical Properties

While comprehensive physical property data specific to N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide is limited in the available research, safety data sheets provide some insight into its general properties. The compound exists as a solid at room temperature with characteristic stability under normal conditions.

According to safety information, the compound exhibits the following properties:

| Property | Description |

|---|---|

| Physical State | Solid |

| Solubility | Not fully characterized in common solvents |

| Stability | Stable under recommended temperatures and pressures |

| Incompatible Materials | Strong oxidizing agents |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide, Nitrogen oxides |

The compound should be stored under appropriate conditions to maintain stability, avoiding dust generation and contact with incompatible materials . These handling considerations reflect standard protocols for similar brominated heterocyclic compounds with amide functionalities.

Biological Activity

N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide has been studied in the context of kinase inhibition, particularly for its effects on glycogen synthase kinase-3 beta (GSK-3β), IκB kinase beta (IKK-β), and Rho-associated protein kinase 1 (ROCK-1).

Structure-Activity Relationship Context

The compound belongs to a series of N-(pyridin-2-yl)cycloalkanecarboxamides that have been investigated for their kinase inhibitory properties. These compounds feature a core structure that is crucial for interactions with the hinge region of kinases, particularly GSK-3β.

Research on related compounds indicates that:

-

The pyridine ring provides essential interactions with the hinge region amino acids of kinases

-

The cyclobutane moiety may contribute to specific conformational properties

-

The bromine substituent at the 4-position of the pyridine influences electronic properties and potentially binding affinity

These structural features collectively contribute to the compound's biological profile and potential therapeutic applications .

| Toxicological Parameter | Information |

|---|---|

| RTECS# | Not available |

| Acute toxicity | Not fully characterized |

| Carcinogenicity (IARC) | Not classified |

| Carcinogenicity (NTP) | Not listed |

| Acute toxic effects | Inflammation of eye and skin as described above |

This limited toxicological profile suggests that standard laboratory safety procedures should be followed when handling this compound until more comprehensive data becomes available.

Research Context and Applications

N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide has been primarily investigated in the context of medicinal chemistry research, particularly for its potential applications in kinase inhibition.

Medicinal Chemistry Applications

The compound's structure makes it relevant for several research applications:

-

As a potential lead compound for developing kinase inhibitors

-

For structure-activity relationship studies in drug discovery programs

-

As an intermediate or building block for synthesizing more complex bioactive molecules

Relevance to Kinase Inhibition Research

The investigation of N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide as part of GSK-3β inhibitor research highlights its significance in therapeutic development efforts. GSK-3β is an important therapeutic target implicated in various diseases, including:

-

Neurodegenerative disorders such as Alzheimer's disease

-

Inflammatory conditions

-

Certain types of cancer

-

Metabolic disorders

The compound's structural features, particularly its N-(pyridin-2-yl)cycloalkanecarboxamide core, provide elements crucial for interactions with the amino acids of the hinge region of kinases . This makes it a valuable subject for research aimed at developing targeted therapies for these conditions.

Comparison with Related Compounds

Understanding the relationship between N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide and structurally similar compounds provides valuable context for its properties and applications.

Structural Analogues

Several related compounds share structural similarities with N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide:

| Compound | Structural Difference |

|---|---|

| N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide | Different position of bromine substituent and attachment point on pyridine ring |

| tert-butyl N-(4-bromopyridin-2-yl)carbamate | Contains tert-butoxycarbonyl (Boc) group instead of cyclobutanecarboxamide |

| N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]cyclobutanecarboxamide | Contains a different heterocyclic system and linking structure |

These structural variations can significantly influence the compounds' physicochemical properties, biological activities, and potential applications.

Structure-Activity Insights

Research on related compounds suggests that specific structural features significantly impact kinase inhibitory activity:

-

The position of the bromine substituent on the pyridine ring affects binding interactions

-

The size and conformation of the cycloalkyl ring influences potency and selectivity

-

The nature of the linking group between the heterocycle and cycloalkyl moiety can modify pharmacokinetic properties

These structure-activity insights provide a framework for understanding the specific properties of N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide and its potential optimization for therapeutic applications.

Future Research Directions

The current understanding of N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide suggests several promising avenues for future research and development.

Expanding Biological Activity Profiling

More comprehensive characterization of this compound's biological activity could involve:

-

Broader kinase panel screening to identify additional targets

-

Cellular assays to determine effects on specific signaling pathways

-

In vivo studies to assess efficacy in disease models

Such expanded profiling would provide greater insight into the compound's therapeutic potential and mechanism of action.

Structural Optimization Opportunities

Based on the compound's structure and preliminary biological activity, several optimization strategies could be pursued:

-

Modification of the bromine position or replacement with other halogens or functional groups

-

Variation of the cyclobutane ring size or conformation

-

Introduction of additional substituents to enhance potency, selectivity, or pharmacokinetic properties

These structural modifications could lead to improved compounds with enhanced therapeutic potential.

Computational Studies

Computational approaches could provide valuable insights into the compound's properties and interactions:

-

Molecular docking studies to better understand binding modes with target kinases

-

Molecular dynamics simulations to assess conformational flexibility and stability

-

QSAR (Quantitative Structure-Activity Relationship) analyses to guide rational design of improved analogues

Such computational investigations would complement experimental studies and accelerate the development of optimized compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume